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molecular formula C₁₀H₉F₃O₄ B1140808 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate CAS No. 883241-39-2

3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Cat. No. B1140808
M. Wt: 250.17
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCOc1c(OC)cc(C(=O)OC)cc1C(F)(F)F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([O:18][CH3:19])[c:7]([O:14][CH2:15][O:16][CH3:17])[c:8]([C:10]([F:11])([F:12])[F:13])[cH:9]1)=[O:20].[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([O:18][CH3:19])[c:7]([OH:14])[c:8]([C:10]([F:11])([F:12])[F:13])[cH:9]1)=[O:20]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1
Name
COCOc1c(OC)cc(C(=O)OC)cc1C(F)(F)F
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COCOc1c(OC)cc(C(=O)OC)cc1C(F)(F)F
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O

Outcomes

Product
Name
Type
product
Smiles
COC(=O)c1cc(OC)c(O)c(C(F)(F)F)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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